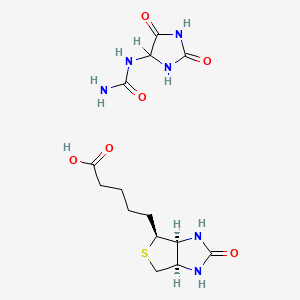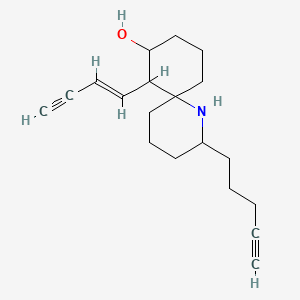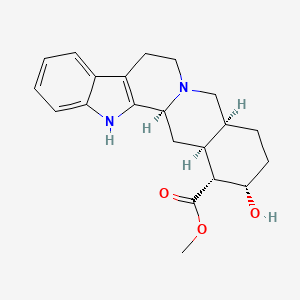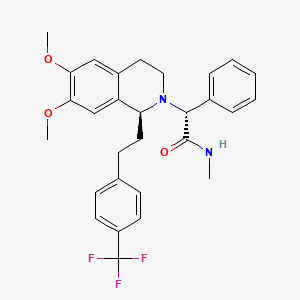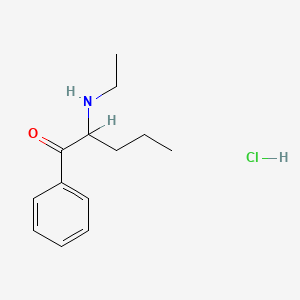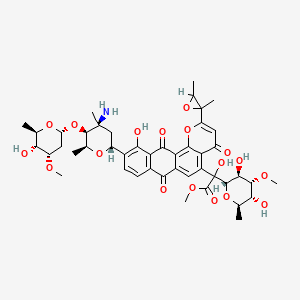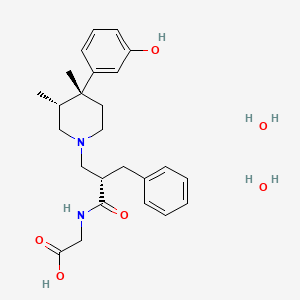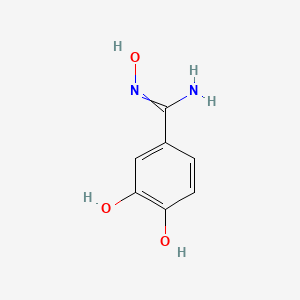
氨肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amidox is primarily used for bacterial infections . It is an antibiotic that works by preventing the synthesis of essential proteins required by bacteria to carry out vital functions .
Synthesis Analysis
Amidox is synthesized from a compound called Azo-bis(isobutyroamidoxime). This compound is used as a functionalized initiator to prepare a liquid isoprene bearing amidoxime end groups via radical polymerization . The polymer is characterized by FT-IR, Gel Permeation Chromatography, and NMR .
Molecular Structure Analysis
The molecular formula of Amidox is C7H8N2O3 . The Amidox molecule contains a total of 20 bonds. There are 12 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 1 six-membered ring, 1 ketone (aliphatic), 1 primary amine (aliphatic), 1 hydroxylamine (aliphatic), and 2 hydroxyl groups .
Chemical Reactions Analysis
During the amidoximation process, transformation details of poly(acrylonitrile) (PAN) to poly(amidoxime) (PAO) is critical for optimizing amidoximation conditions, which determine the physicochemical properties and adsorption capabilities of PAO-based materials . Metal-mediated reactions of amidoximes with nitrile ligands have also been studied .
Physical And Chemical Properties Analysis
The transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process are critical for optimizing amidoximation conditions, which determine the physicochemical properties and adsorption capabilities of PAO-based materials .
科学研究应用
从海水中提取铀
基于氨肟的材料,例如从聚丙烯腈衍生的聚(氨肟),由于其从海水中提取铀的潜力而被广泛研究 . 氨肟基团对铀表现出很高的吸附能力,这对核反应堆至关重要。 优化氨肟化条件对于最大限度地提高这些材料的物理化学性质和吸附能力至关重要 .
氨肟化条件的优化
在氨肟化过程中,聚丙烯腈转化为聚(氨肟)是一个重要的研究领域。 研究人员专注于温度、时间和羟胺浓度对氨肟化程度的影响。 这项研究对于开发具有增强吸附能力的材料至关重要,特别是对于铀(VI) .
特定吸附材料的开发
基于氨肟的材料是开发具有高选择性和可重复使用性的特定吸附剂的有希望的候选材料。 这些材料旨在承受海洋环境,同时有效地从海水中分离痕量溶解铀 .
核反应堆维护
随着陆地铀资源的枯竭,基于氨肟的材料为铀资源提供了一种可持续的替代方案。 如果使用这些材料有效地利用海水中丰富的铀储量,可以为核反应堆提供数千年的供应 .
物理化学性质分析
对基于氨肟的材料的研究还包括对其物理化学性质的详细分析。 这包括了解表面拓扑结构和官能团,这些对于它们在吸附过程中的应用至关重要 .
环境影响研究
对基于氨肟的材料的研究还扩展到评估其环境影响,尤其是其在海洋环境中的耐久性和性能。 这对确保这些材料在提取铀的同时不会对海洋生态系统造成不利影响至关重要 .
作用机制
Target of Action
Amidox, also known as 3,4 Dihydroxybenzamidoxime, primarily targets the enzyme Ribonucleotide Reductase (RR) . RR is the rate-limiting enzyme of deoxynucleoside triphosphate synthesis and is considered to be an excellent target of cancer chemotherapy . It also interacts with the Mitochondrial Amidoxime Reducing Component 1 (MARC1) .
Mode of Action
Amidox inhibits the enzyme RR, which plays a crucial role in DNA synthesis . The cytotoxic action of Amidox cannot be circumvented by the addition of Fe-ammonium citrate .
Biochemical Pathways
Amidox affects the biochemical pathways related to the synthesis of deoxynucleoside triphosphates, which are essential for DNA replication . It also interacts with the MARC1 gene, which is associated with lower hepatic fat, reduction in liver enzymes, and protection from most causes of cirrhosis .
Pharmacokinetics
As a general rule, the adme (absorption, distribution, metabolism, and excretion) properties of a drug are affected by its physicochemical properties .
Result of Action
Amidox has been shown to induce several apoptosis mechanisms in HL-60 cells . It has also been associated with lower hepatic fat, reduction in liver enzymes, and protection from most causes of cirrhosis .
Action Environment
It is known that amidox is used as an aquatic and systemic herbicide on wheat, corn, rangeland/pasture, sorghum, barley, and lawns to control broadleaf weeds .
安全和危害
生化分析
Biochemical Properties
Amidox interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the enzyme ribonucleotide reductase , which is crucial for DNA synthesis and repair in cells. This interaction disrupts the normal functioning of the bacteria, leading to their eventual death .
Cellular Effects
Amidox has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Amidox has been shown to induce several apoptosis mechanisms in HL-60 cells
Molecular Mechanism
Amidox exerts its effects at the molecular level through various mechanisms. It binds to the enzyme ribonucleotide reductase, inhibiting its function . This prevents the synthesis of essential proteins required by bacteria, thereby stopping their growth
Temporal Effects in Laboratory Settings
The effects of Amidox over time in laboratory settings have been observed in several studies. Amidox has been shown to have a stable effect on bacterial growth over time . The long-term effects of Amidox on cellular function in in vitro or in vivo studies are still being explored.
Dosage Effects in Animal Models
The effects of Amidox can vary with different dosages in animal models. While specific studies on Amidox dosage effects in animal models are limited, it is generally understood that the dosage must be carefully controlled to avoid toxic or adverse effects .
Metabolic Pathways
Amidox is involved in several metabolic pathways. It interacts with enzymes such as ribonucleotide reductase
Transport and Distribution
Amidox is transported and distributed within cells and tissues in a manner that is still being researched. It is known that Amidox can interact with various biomolecules, which may influence its localization or accumulation .
Subcellular Localization
Studies have suggested that certain variants of Amidox may cause protein instability and aberrant localization in hepatic cells .
属性
| { "Design of Synthesis Pathway": "The synthesis of Amidox can be achieved through a two-step process involving the reaction of an amine with nitrous acid followed by hydroxylamine hydrochloride.", "Starting Materials": [ "An amine (such as aniline or benzylamine)", "Nitrous acid", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Dissolve the amine in ethanol and add a solution of nitrous acid dropwise while maintaining a temperature between 0-5°C. Stir the mixture for 30 minutes.", "Step 2: Add a solution of hydroxylamine hydrochloride in ethanol to the reaction mixture and adjust the pH to 8-9 using sodium hydroxide. Stir the mixture for an additional 2 hours.", "Step 3: Filter the resulting solid, wash with ethanol, and dry under vacuum to obtain Amidox." ] } | |
CAS 编号 |
95933-72-5 |
分子式 |
C7H8N2O3 |
分子量 |
168.15 g/mol |
IUPAC 名称 |
N',3,4-trihydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H8N2O3/c8-7(9-12)4-1-2-5(10)6(11)3-4/h1-3,10-12H,(H2,8,9) |
InChI 键 |
JOAASNKBYBFGDN-UHFFFAOYSA-N |
手性 SMILES |
C1=CC(=C(C=C1/C(=N\O)/N)O)O |
SMILES |
C1=CC(=C(C=C1C(=NO)N)O)O |
规范 SMILES |
C1=CC(=C(C=C1C(=NO)N)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
3,4-dihydroxybenzamidoxime Amidox |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Amidox?
A1: Amidox exerts its antineoplastic activity by inhibiting the enzyme ribonucleotide reductase (RR) [, , , , ]. RR is a critical enzyme involved in the de novo synthesis of DNA, making it an attractive target for cancer chemotherapy [].
Q2: How does Amidox affect DNA synthesis in cancer cells?
A2: Amidox significantly decreases intracellular concentrations of deoxycytidine triphosphate (dCTP), deoxyguanosine triphosphate (dGTP), and deoxyadenosine triphosphate (dATP) in HL-60 human promyelocytic leukemia cells []. These nucleotides are essential building blocks for DNA synthesis, and their depletion inhibits this process, ultimately leading to cancer cell death.
Q3: Has Amidox demonstrated synergistic effects with other anticancer agents?
A3: Yes, combining Amidox with Arabinofuranosylcytosine (Ara-C) resulted in a more than additive cytotoxic effect in both growth inhibition and soft agar assays using HL-60 cells []. This suggests a potential benefit in combining Amidox with other chemotherapeutic agents.
Q4: Does Amidox possess any DNA-protective properties?
A5: Yes, Amidox exhibits a strong capacity for scavenging free radicals []. In a study using hydrogen peroxide-induced DNA damage, Amidox demonstrated a greater ability to protect plasmid DNA from damage compared to hydroxyurea, Didox, and Trimidox []. This antioxidant property may contribute to its overall therapeutic potential.
Q5: Are there any known genotoxic concerns with Amidox?
A6: Interestingly, while structurally related compounds Didox and Trimidox were found to be mutagenic in a reverse mutation assay using Salmonella typhimurium strains, Amidox did not show any mutagenic activity []. This difference highlights the importance of structural features in determining the safety profile of these compounds.
Q6: Does Amidox interact with iron?
A7: While not extensively studied, there is evidence suggesting that Amidox, as well as its analog Didox (3,4-dihydroxybenzohydroxamic acid), possesses iron-binding capacity [, ]. The implications of this interaction on Amidox's mechanism of action and potential side effects remain to be fully elucidated.
Q7: What is the current status of Amidox in terms of clinical development?
A8: Amidox is currently undergoing preclinical studies []. Further research, including in vivo efficacy studies, pharmacokinetic profiling, and safety assessments, are needed to determine its potential for clinical translation as an anticancer agent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




